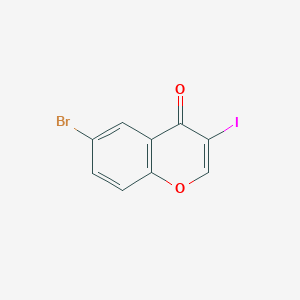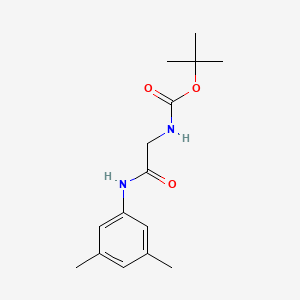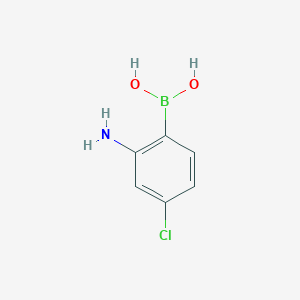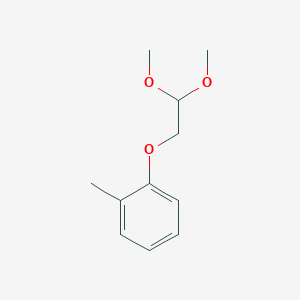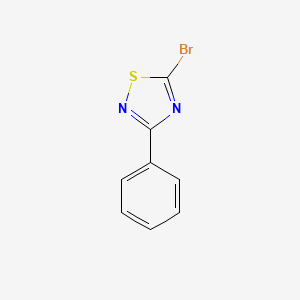
5-Bromo-3-phenyl-1,2,4-thiadiazole
Übersicht
Beschreibung
5-Bromo-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom at the 5-position and a phenyl group at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Wirkmechanismus
Target of Action
5-Bromo-3-phenyl-1,2,4-thiadiazole is a derivative of the thiadiazole class of compounds . Thiadiazole derivatives have been found to interact with a variety of biological targets, including heat shock protein 90 (Hsp90) and the ATP-binding pocket of the focal adhesion kinase (FAK) . Hsp90 is a chaperone protein that controls the folding of numerous proteins, while FAK is involved in cellular adhesion and migration processes .
Mode of Action
It is suggested that thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . In the case of Hsp90, inhibition of its activity results in the degradation of several oncoproteins .
Biochemical Pathways
Thiadiazole derivatives are known to affect various biochemical pathways. For instance, they can block the activity of Hsp90, leading to the degradation of several oncoproteins . This can disrupt the normal functioning of cells and lead to cell death, particularly in cancer cells .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The result of the action of this compound is the disruption of processes related to DNA replication . This can inhibit the replication of both bacterial and cancer cells . Additionally, the inhibition of Hsp90 can lead to the degradation of several oncoproteins, disrupting normal cellular functions .
Biochemische Analyse
Biochemical Properties
5-Bromo-3-phenyl-1,2,4-thiadiazole, like other thiadiazoles, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the compound
Cellular Effects
Thiadiazole derivatives, including this compound, have been found to exert cytotoxic effects on multiple human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenyl-1,2,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazides with bromine-containing reagents. One common method involves the reaction of phenylthiosemicarbazide with bromine in the presence of an oxidizing agent such as phosphorus oxychloride . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to different biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced thiadiazole derivatives with altered biological activities.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-3-phenyl-1,2,4-thiadiazole
- 5-Methyl-3-phenyl-1,2,4-thiadiazole
- 5-Phenyl-1,2,4-thiadiazole
Comparison:
- Uniqueness: The presence of the bromine atom in 5-Bromo-3-phenyl-1,2,4-thiadiazole enhances its reactivity and potential biological activities compared to its chloro and methyl analogs .
- Biological Activity: The bromine-substituted compound often exhibits higher potency in biological assays due to its ability to form stronger interactions with molecular targets .
Eigenschaften
IUPAC Name |
5-bromo-3-phenyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEJIHJFHGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


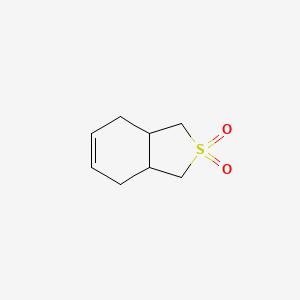

![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3033185.png)
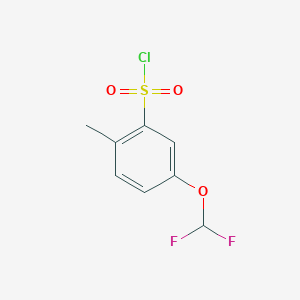
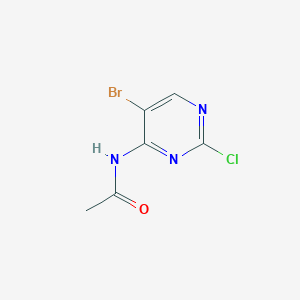

![4-Bromo-7-methylbenzo[d]thiazol-2-amine](/img/structure/B3033193.png)
